4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine
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Overview
Description
“4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the butylpiperazine and thiomorpholinopyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other oxygen-containing derivatives.
Reduction: Conversion to reduced forms, often involving hydrogenation.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole oxides, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazoles with different substituents, such as:
- “3-(4-Methylpiperazin-1-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole”
- “5-(4-Chlorophenyl)-3-(4-morpholinyl)-1,2,4-oxadiazole”
Uniqueness
The uniqueness of “4-(5-{5-[(4-butylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine” lies in its specific substituents, which can confer unique biological activities and chemical properties compared to other oxadiazoles. These differences can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-[(4-butylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6OS/c1-2-3-6-24-7-9-25(10-8-24)16-19-22-20(23-27-19)17-4-5-18(21-15-17)26-11-13-28-14-12-26/h4-5,15H,2-3,6-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGLOXEQGDMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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